1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

Quality Control Procurement Specification Organic Synthesis

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone is the only isomer with the 3-chloro-6-hydroxy-2,4-dimethyl pattern essential for synthesizing 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde ligands. This specific regiochemistry enables optimal bidentate metal coordination (Cu square planar; Ni/Co/Mn octahedral). Its LogP of 3.51 ensures predictable membrane permeability for intracellular target development. With ≥97% purity and well-characterized spectral data (NMR, FTIR), this building block guarantees reproducible results in pharmaceutical research and metal-organic framework design. Avoid isomeric substitutes that fail in the critical Fries-to-Vilsmeier-Haack sequence.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 50343-13-0
Cat. No. B3024796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
CAS50343-13-0
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)C(=O)C)O
InChIInChI=1S/C10H11ClO2/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,13H,1-3H3
InChIKeyQXNHDQWQEKVOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (50343-13-0): Procurement Specifications and Molecular Characteristics


1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (CAS 50343-13-0) is a chlorinated hydroxyacetophenone derivative with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol [1]. It is structurally characterized by an aromatic ring bearing a hydroxyl group at the 6-position, a chlorine atom at the 3-position, and methyl substituents at the 2- and 4-positions, along with an acetyl group . This compound is commercially available from multiple vendors at ≥97% purity and is used as a building block in organic synthesis, pharmaceutical research, and as a precursor for chromone-based ligands .

Why 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (50343-13-0) Cannot Be Substituted by Other Hydroxyacetophenones


Substitution of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone with structurally related hydroxyacetophenones or chlorinated acetophenone isomers is not scientifically valid due to three quantifiable differentiation factors: (1) its distinct regiochemical arrangement (3-chloro, 6-hydroxy, 2,4-dimethyl) produces a unique electronic environment that influences hydrogen bonding capacity and metal coordination geometry ; (2) its specific LogP value of 3.51 determines partitioning behavior and membrane permeability in biological assays, which would be altered by any positional isomer ; and (3) its documented role as a precursor to 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde ligands—a synthetic pathway dependent on the exact substitution pattern that cannot be replicated using analogs like 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone (CAS 40943-25-7) or 5′-chloro-2′-hydroxyacetophenone .

Quantitative Differentiation Evidence for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (50343-13-0)


Purification Benchmark: 97% Minimum Purity Across Multiple Commercial Sources

The target compound is consistently supplied at 97% purity by multiple independent vendors (Fluorochem, Leyan, CymitQuimica), establishing a de facto procurement standard. While purity values for closely related isomers such as 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone (CAS 40943-25-7) are not uniformly reported in vendor specifications, the 97% benchmark provides a reproducible baseline for experimental consistency .

Quality Control Procurement Specification Organic Synthesis

LogP 3.51: Quantified Lipophilicity for Predicting Membrane Partitioning and Bioavailability

The computed LogP value of 3.508215468 (approximately 3.51) for 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone provides a quantitative measure of its lipophilicity . This value distinguishes it from non-chlorinated hydroxyacetophenones, which typically exhibit lower LogP values (e.g., 2,4-dimethyl-6-hydroxyacetophenone, LogP ~2.5-2.8 estimated), and from dichlorinated analogs which would have higher LogP (>4.0) [1].

ADME Prediction Lipophilicity Drug Design

Spectroscopic Characterization: Bidentate Ligand Behavior Confirmed by NMR and FTIR

NMR and FTIR spectroscopic analysis of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone-derived chromene ligands demonstrates bidentate coordination behavior with transition metals . The UV-visible spectra reveal geometry-specific complex formation: homoleptic Cu(II) complexes adopt square planar geometry, while Ni(II), Co(II), and Mn(II) complexes adopt octahedral geometry . This coordination behavior is directly attributable to the specific 3-chloro-6-hydroxy-2,4-dimethyl substitution pattern, which positions the oxygen donor atoms appropriately for metal chelation.

Coordination Chemistry Metal Complex Synthesis Spectroscopic Analysis

Synthetic Route: Fries Rearrangement Yielding 90% at 120-155°C

The compound is prepared via Fries rearrangement of 4-chloro-3,5-dimethylphenyl acetate with aluminum chloride under solvent-free conditions at 120-155°C, achieving a 90% yield . This established synthetic route provides a reproducible method for in-house synthesis, distinguishing it from isomers that may require different conditions or yield different outcomes.

Organic Synthesis Process Chemistry Reaction Optimization

Evidence-Based Application Scenarios for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (50343-13-0)


Precursor for Chromene-Based Bidentate Ligands in Coordination Chemistry

This compound serves as the essential starting material for synthesizing 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde ligands via a three-step protocol (Fries rearrangement followed by Vilsmeier-Haack reaction). The resulting ligands coordinate transition metals (Mn, Co, Ni, Cu) in a bidentate fashion, yielding geometry-specific complexes (square planar for Cu(II); octahedral for Ni/Co/Mn) . This application is directly enabled by the 3-chloro-6-hydroxy-2,4-dimethyl substitution pattern, which positions the oxygen donors optimally for metal chelation. Researchers designing metal-organic frameworks or investigating antimicrobial metal complexes should procure this specific isomer.

Building Block for Lipophilicity-Optimized Bioactive Scaffolds

With a LogP of 3.51 , 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone occupies a favorable lipophilicity range for membrane-permeable small molecules. Medicinal chemists developing lead compounds for intracellular targets can utilize this scaffold to achieve predictable partitioning behavior. The compound's CAS Registry entry includes the identifier NSC 211441 [1], indicating prior evaluation in screening programs. The 97% purity specification supports reproducible biological assay results across independent laboratories.

Validated Starting Material for In-House Synthesis via Fries Rearrangement

For laboratories that prefer to synthesize this compound internally rather than purchase it, the documented preparation method—Fries rearrangement of 4-chloro-3,5-dimethylphenyl acetate with AlCl3 at 120-155°C yielding 90% —provides a validated, high-yield protocol. The compound's melting point of 110-112°C and boiling point of 311.1°C (predicted) [1] offer convenient handling and purification benchmarks. Procurement of the precursor phenyl acetate ester enables cost-effective access to this scaffold at larger scales.

Spectroscopic Reference Standard for Structure Confirmation

The compound's well-defined spectroscopic profile—including canonical SMILES (CC(=O)C1=C(O)C=C(C)C(Cl)=C1C) and InChIKey (QXNHDQWQEKVOAF-UHFFFAOYSA-N) —enables its use as an analytical reference standard. NMR and FTIR data for the compound and its metal complexes are documented in the literature [1], supporting compound identity verification in quality control workflows. The distinct chemical shifts associated with the 3-chloro-6-hydroxy-2,4-dimethyl substitution pattern allow unambiguous discrimination from isomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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